CID 87218821

Description

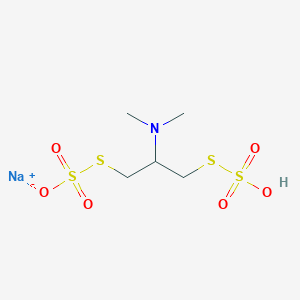

Structure

2D Structure

Properties

CAS No. |

29547-00-0 |

|---|---|

Molecular Formula |

C5H13NNaO6S4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane |

InChI |

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12); |

InChI Key |

QVIFNQQKZBJGBW-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] |

Other CAS No. |

29547-00-0 |

Pictograms |

Irritant |

Related CAS |

98968-92-4 (Parent) |

Synonyms |

2-dimethylamino-1,3-bisthiosulfopropane 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane ammonium dimethyl-2-(propano-1,3-dithiosulfate) dimehypo DMAPDT monosultap S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate) |

Origin of Product |

United States |

Mechanisms of Action at the Molecular and Cellular Levels

Nereistoxin (B154731) Analogues and Derivatives Research

Monosultap's insecticidal properties are intrinsically linked to its structural resemblance to nereistoxin, a naturally occurring neurotoxin originally isolated from the marine annelid Lumbriconereis heteropoda. This structural analogy dictates its transformation pathways into potent active metabolites.

Upon entering the insect body, Monosultap is rapidly transformed into its active metabolites, primarily nereistoxin and dihydronereistoxin (B14167942). nottingham.ac.uk This conversion typically involves hydrolysis, particularly under alkaline conditions, and can also occur through oxidative processes. researchgate.netresearchgate.net Nereistoxin, a polar and basic compound, is recognized as the major active metabolite among nereistoxin analogue pesticides. researchgate.netresearchgate.net Research indicates that dihydronereistoxin can serve as an intermediate in the formation of nereistoxin through hydrolysis and oxidation pathways under neutral or alkaline conditions. researchgate.net

The formation of active metabolites from Monosultap in living organisms is a critical aspect of its efficacy. Studies have shown that Monosultap is transformed into nereistoxin and dihydronereistoxin within insects. nottingham.ac.uk The dissipation rates of Monosultap in environmental matrices like water, soil, and rice plants have been characterized with half-lives typically less than 2 days. researchgate.net While these studies provide insight into environmental fate, the precise quantitative characterization of Monosultap's metabolic conversion kinetics within target insect species in vivo is generally described as rapid. nottingham.ac.uk Furthermore, the metabolism of nereistoxin itself, involving sequential N-desmethylation and S-oxidation, has been observed to progressively reduce its potency and toxicity in organisms like houseflies. acs.org The involvement of cytochrome P450 (P450) enzymes in the metabolism of nereistoxin-related compounds has also been suggested, with P450 inhibitors influencing their toxicity. acs.org

Neurobiological Interactions and Receptor Dynamics

The primary target of Monosultap's active metabolites is the nicotinic acetylcholine (B1216132) receptor (nAChR), a crucial component of the insect central nervous system.

Monosultap, or its active metabolites, functions as an inhibitor of acetylcholine receptors. nottingham.ac.uk Nereistoxin, the principal active metabolite, primarily acts by blocking the nAChR/ion channel complex in the insect central nervous system, thereby disrupting synaptic transmission. escholarship.orgbiologists.com While Monosultap is described as a competitive inhibitor of acetylcholine, nottingham.ac.uk nereistoxin itself is often characterized as a non-competitive antagonist of nAChRs, reducing receptor sensitivity to acetylcholine and blocking neuromuscular transmission. mdpi.commdpi.com This apparent distinction can be reconciled by understanding that nereistoxin acts as a competitive displacer of ligands at a noncompetitive blocker (NCB) site within the nAChR/ion channel complex. researchgate.netacs.org This implies that nereistoxin competes with other non-competitive blockers for a distinct binding site, rather than directly competing with acetylcholine for its orthosteric binding site. Nereistoxin has demonstrated its highest affinity for the α4β2 nAChR subtype, exhibiting an IC50 of 60 µM in rat brain preparations. mdpi.com

Nereistoxin's unique chemical structure, featuring a 1,2-dithiolane (B1197483) ring and a dimethylamino group, enables its interaction with nAChRs. escholarship.org Research indicates that nereistoxin binds to the α-subunit of the acetylcholine receptor. mdpi.com More specifically, studies using honeybee (Apis mellifera) head membranes have shown that nereistoxin and its derivative cartap (B107815) competitively displace [3H]thienylcyclohexylpiperidine from a noncompetitive blocker (NCB) site on the nAChR/channel. researchgate.netacs.org Interestingly, nereistoxin has also been observed to bind to the [3H]imidacloprid agonist site in Apis, a site not targeted by cartap, suggesting the possibility of multiple interaction points for nereistoxin on the receptor. researchgate.netacs.org

While nereistoxin's action at the NCB site is a form of allosteric interaction (as it's distinct from the orthosteric acetylcholine binding site), its primary effect is one of blockade rather than typical positive or negative allosteric modulation that fine-tunes agonist activity. The disulfide bond within nereistoxin is not strictly required for its inhibitory action on [3H]-epibatidine binding to acetylcholine-binding proteins (AChBPs), although a reversible disulfide interchange reaction with nAChRs might occur under reducing conditions. researchgate.netnih.gov

The blockade of nAChRs by Monosultap's active metabolites profoundly impacts neuronal signaling cascades in insects. Nicotinic acetylcholine receptors are ligand-gated ion channels that regulate the flow of crucial ions, including sodium, potassium, and calcium, across the cell membrane. mdpi.com By blocking these receptors, nereistoxin and its analogues irreversibly disrupt the normal neuronal functions. researchgate.net

This disruption of ion flow prevents the generation and propagation of action potentials, which are fundamental to nerve impulse transmission. The interference with nAChR function directly impedes synaptic transmission, leading to a cascade of events that culminate in paralysis and ultimately the death of the insect. biologists.com In a broader neurobiological context, nAChRs are known to influence various aspects of neuronal activity, including the enhancement of dopamine (B1211576) release from presynaptic terminals and the modulation of inhibitory interneuron activity. nyxxb.cn Therefore, the inhibition of these receptors by Monosultap's active metabolites effectively cripples the insect's central nervous system, leading to a breakdown in coordinated physiological processes.

Electrophysiological Studies of Monosultap Effects on Nerve Function

Monosultap acts as a neurotoxin by interfering with the normal functioning of the nervous system in pests agripesticide.comevitachem.com. It is a competitive inhibitor of acetylcholine, a crucial neurotransmitter in insects agripesticide.commade-in-china.comnatur-sim.commade-in-china.commade-in-china.comawiner.com. In a healthy nervous system, acetylcholine transmits nerve impulses across synapses, and its action is terminated by the enzyme acetylcholinesterase, which breaks it down agripesticide.comsavemyexams.com. By inhibiting acetylcholinesterase, Monosultap leads to an accumulation of acetylcholine at the synapses, resulting in continuous stimulation of nerves and muscles agripesticide.comevitachem.com. This continuous stimulation ultimately causes paralysis and death in insects agripesticide.commade-in-china.comgoogle.com.

Nerve impulses are electrical signals transmitted along neurons, involving a rapid reversal of the electrical gradient across the neuron's membrane, known as an action potential ck12.orglibretexts.org. At chemical synapses, neurotransmitters like acetylcholine are released from the presynaptic cell, diffuse across the synaptic cleft, and bind to receptors on the postsynaptic cell, triggering a response savemyexams.comck12.orglibretexts.org. Monosultap's interference with acetylcholine metabolism directly impacts this electrochemical signaling, preventing the proper cessation of nerve signals and leading to uncontrolled neural activity and subsequent paralysis agripesticide.comevitachem.comgoogle.com.

Physiological Effects on Target Organisms

Monosultap exhibits diverse physiological effects on target organisms, primarily insects, due to its neurotoxic mode of action.

Systemic and Contact Action Mechanisms

Monosultap demonstrates strong contact, stomach, and systemic action agripesticide.comrayfull.commade-in-china.comnatur-sim.comchemnet.com.

Contact action implies that the insecticide can exert its effect upon direct physical contact with the pest's cuticle agripesticide.comresearchgate.net. This can be enhanced by factors like graphene oxide, which can cause physical damage to the insect's cement layer, facilitating easier penetration of the insecticide researchgate.net.

Stomach action means that the insecticide is effective when ingested by the pest, typically during feeding agripesticide.commade-in-china.commade-in-china.comnatur-sim.com. Once ingested, Monosultap is rapidly converted into nereistoxin or dihydronereistoxin within the insect's body, which are the active toxic forms agripesticide.comnatur-sim.commade-in-china.commade-in-china.comawiner.comchangfengchem.commade-in-china.com.

Systemic action refers to the ability of Monosultap to be absorbed by plants and translocated throughout their tissues, making the plants toxic to pests that feed on them agripesticide.comrayfull.commade-in-china.comnatur-sim.comchemnet.com. This internal absorption and conduction capability provides sustained protection against pests agripesticide.commade-in-china.comnatur-sim.commade-in-china.commade-in-china.comawiner.comchangfengchem.commade-in-china.com.

Influence on Insect Feeding Behavior and Mobility

The neurotoxic effects of Monosultap directly impact insect feeding behavior and mobility. By disrupting nerve function and causing paralysis, Monosultap leads to a loss of the insect's ability to damage crops, as well as a cessation of development and softening of the insect body until death made-in-china.com. This disruption of the nervous system causes paralysis within hours, which is irreversible made-in-china.com. Consequently, pests stop feeding and their mobility is severely impaired, leading to their eventual demise agripesticide.commade-in-china.comgoogle.com.

Molecular Basis of Specificity Towards Lepidopteran Pests

Monosultap is particularly effective against Lepidopteran pests, such as rice borers, rice leaf rollers, and armyworms agripesticide.comrayfull.commade-in-china.comnatur-sim.comchemnet.commade-in-china.commade-in-china.comawiner.comchangfengchem.com. This specificity is attributed to its classification as a nereistoxin analogue, which are synthetic silkworm toxins agripesticide.comnatur-sim.commade-in-china.commade-in-china.comawiner.comchangfengchem.commade-in-china.com. When Monosultap enters insects, it is rapidly converted into silkworm toxins (nereistoxin) or dihydrosilkworm toxins (dihydronereistoxin) agripesticide.comnatur-sim.commade-in-china.commade-in-china.comawiner.comchangfengchem.commade-in-china.com. This conversion and its competitive inhibition of acetylcholine are key to its potent and selective action against Lepidopteran larvae agripesticide.commade-in-china.comnatur-sim.commade-in-china.commade-in-china.comawiner.com. The compound's molecular structure allows for specific interactions with biological targets in these pests, enhancing its insecticidal effectiveness evitachem.com.

Advanced Mechanistic Studies

Advanced mechanistic studies delve deeper into the molecular responses of organisms to Monosultap exposure.

Proteomic and Transcriptomic Analyses of Monosultap Exposure

Proteomic and transcriptomic analyses provide insights into the changes in protein and gene expression profiles in organisms exposed to Monosultap. While specific proteomic studies on Monosultap are less detailed in the provided search results, transcriptomic analyses have shown that insecticide exposure can lead to significant changes in gene expression. For example, studies on other insecticides have revealed that exposure can induce both up-regulation and down-regulation of genes related to detoxification, such as cytochrome P450s (CYP450s), heat shock proteins (HSPs), and glutathione (B108866) transferases nih.govnih.govresearchgate.netpeerj.com. These changes indicate the organism's attempt to metabolize or respond to the xenobiotic compound nih.govnih.govresearchgate.netpeerj.com.

In the context of Monosultap, as a nereistoxin analogue, its interaction with the insect nervous system would likely trigger specific gene expression changes related to neurotoxicity, stress response, and detoxification pathways. While direct detailed proteomic and transcriptomic data specifically for Monosultap on target pests are not extensively detailed in the provided snippets, the general principles of insect response to neurotoxic insecticides suggest that such studies would reveal alterations in proteins and transcripts involved in:

Neurotransmitter regulation: Genes and proteins involved in acetylcholine synthesis, release, and receptor function could be affected.

Stress response: Heat shock proteins and other stress-related proteins might be upregulated as the insect's system is disrupted.

Detoxification enzymes: Enzymes like cytochrome P450s and glutathione S-transferases, which are crucial for metabolizing xenobiotics, could show altered expression levels as the insect attempts to detoxify the compound nih.govnih.govresearchgate.netpeerj.com.

Energy metabolism: Given the paralysis and disruption of physiological functions, genes related to energy production and utilization might also be affected.

One study on Tenebrio molitor larvae exposed to sublethal doses of Monosultap showed an increase in haemolymph phenoloxidase (PO) activity at high concentrations, indicating an immune response eje.cz. This suggests that Monosultap can influence the insect's immune system at certain concentrations. Another study on zebrafish embryos exposed to Monosultap showed that gene expression levels related to notochord development (e.g., shha, col2a, and ptch2) increased in a concentration-dependent manner, indicating developmental toxicity and altered gene regulation in non-target organisms researchgate.net.

Structural Biology Approaches to Target-Ligand Interactions

Structural biology plays a pivotal role in understanding the intricate interactions between chemical compounds and their biological targets at an atomic level, thereby informing drug discovery and design openaccessjournals.comnih.govmdpi.comdrugtargetreview.com. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) provide high-resolution insights into protein-ligand binding modes, conformational changes, and binding affinities nih.govdrugtargetreview.com. Molecular docking, a computational technique, complements experimental approaches by predicting the preferred binding orientation and affinity of a ligand within a target's active site openaccessjournals.commdpi.com.

While direct crystal structures of Monosultap or its active metabolites (nereistoxin/dihydronereistoxin) in complex with insect nAChRs are not widely reported 222.198.130ucl.ac.uk, the broader field of insecticide research has utilized structural biology to study nAChR interactions with other neurotoxic compounds, such as neonicotinoids ucl.ac.uk. These studies on analogous systems provide a framework for understanding how such compounds engage with their targets.

Research has also explored the interactions of Monosultap with other insect proteins, such as chemosensory proteins (CSPs). For instance, ligand-binding assays have characterized the binding affinities of Monosultap to PxutCSP19, a chemosensory protein found in the antennae of the swallowtail butterfly Papilio xuthus nih.govmdpi.com. These studies revealed strong binding abilities of PxutCSP19 to various insecticides, including Monosultap, with dissociation constant (Kᵢ) values typically below 12 µM nih.gov. This suggests a potential role for CSPs in sequestering insecticides, which could influence their bioavailability and impact on primary target proteins mdpi.com.

Table 2: Binding Affinity of Monosultap to PxutCSP19

| Ligand | Target Protein | Dissociation Constant (Kᵢ) | Reference |

| Monosultap | PxutCSP19 | < 12 µM (strong binding) | nih.gov |

Note: This table represents data from ligand-binding assays and is indicative of binding affinity, not necessarily direct structural complex data.

The application of molecular recognition principles extends to understanding how Monosultap and its analogs interact with various recognition elements, as demonstrated in studies involving molecularly imprinted microspheres. These studies highlight that the binding ability of nereistoxin derivatives, including Monosultap, is influenced by the similarity in functional groups, size, and stereo structure between the compound and the binding site mdpi.com.

Future structural biology investigations, potentially employing advanced cryo-EM techniques or improved crystallization methods for insect nAChRs, could provide direct atomic-level insights into how Monosultap and its active forms bind to and modulate these crucial insecticidal targets.

Environmental Fate and Biogeochemical Cycling

Degradation Kinetics and Pathways in Environmental Matrices

Monosultap undergoes degradation in both soil and water, with varying rates and mechanisms influencing its environmental persistence.

Soil Degradation Dynamics

Monosultap exhibits relatively rapid degradation in soil environments, with its persistence significantly influenced by soil characteristics and microbial activity.

The degradation half-life of Monosultap in soil varies considerably depending on the soil type. Studies have shown that Monosultap degrades at different rates across various agricultural soils, indicating the impact of soil properties on its environmental fate. For instance, half-lives ranging from 4.1 to 69.3 days have been reported across different soil categories rayfull.com.

The following table details the half-lives of Monosultap in specific soil types:

| Soil Type | Half-Life (days) |

| Red Soil | 69.3 |

| Black Soil | 35.5 |

| Yellow Brown Soil | 6.0 |

| Tidal Soil | 4.1 |

| Agricultural Soils (General) | 0.90 |

Table 1: Half-lives of Monosultap in different soil types. rayfull.com

Microbial degradation is identified as the primary factor driving Monosultap's breakdown in soil rayfull.com. Soil microorganisms, including bacteria and fungi, possess the metabolic capabilities to decompose and transform pesticides mdpi.comagronomyjournals.com. The efficiency of microbial degradation is influenced by various soil properties such as pH, temperature, water content, and texture agronomyjournals.com. Optimal conditions for microbial degradation often include specific humidity levels and organic matter content mdpi.com.

Aquatic System Degradation Rates

In aquatic environments, Monosultap also undergoes degradation, primarily through hydrolysis and photolysis. It has been observed to degrade rapidly in water rayfull.com.

Monosultap can undergo hydrolysis in aqueous environments, leading to the formation of less toxic byproducts evitachem.com. However, the chemical hydrolysis of Monosultap is considered relatively slow rayfull.com. The rate of hydrolysis for pesticides in water can be influenced by pH, with some compounds hydrolyzing more rapidly under alkaline or acidic conditions usgs.gov.

Light degradation, or photolysis, is a significant pathway for Monosultap dissipation in aquatic systems and is described as fast rayfull.com. Photolysis involves the transformation of a substance through the absorption of light energy, which can be a direct or indirect process usgs.gov. Direct photolysis occurs when the compound itself absorbs light, while indirect photolysis involves other substances absorbing energy and then altering the primary substance usgs.govnih.gov. For Monosultap, noticeable photolysis occurs after 8-10 hours of light exposure under high-temperature summer conditions rayfull.com. The extent of photodegradation is highly dependent on the UV sorption profiles of the compound, the surrounding environment, and the emission spectrum of sunlight usgs.gov.

Plant Metabolism and Dissipation

The interaction of Monosultap with plant tissues leads to its metabolism and subsequent dissipation, influencing residue levels in crops.

Half-Life Determination in Plant Tissues (e.g., Rice)

Studies on the dissipation of Monosultap in plants, particularly rice, have provided insights into its persistence. In supervised field trials, the half-life (T₁/₂) of Monosultap in rice plants was observed to range from 1.3 to 2.1 days. researchgate.netresearchgate.netnih.gov Another study reported a slightly slower degradation in plants, with a half-life of 2.72 days. rayfull.comagripesticide.com These values indicate a relatively rapid dissipation of Monosultap within plant matrices.

Table 1: Half-Life of Monosultap in Rice Plants

| Matrix | Half-Life (Days) | Source |

| Rice Plants | 1.3 - 2.1 | researchgate.netresearchgate.netnih.gov |

| Plants | 2.72 | rayfull.comagripesticide.com |

Metabolite Identification in Plants

Monosultap is known as a nereistoxin (B154731) (NTX) derivative insecticidal substance. proquest.com When it enters insects, Monosultap is rapidly converted into silkworm toxins or dihydrosilkworm toxins. made-in-china.com For analytical purposes, the determination of Monosultap residues often involves the conversion of the parent compound to nereistoxin, which is then measured by gas chromatography. proquest.com Nereistoxin (PubChem CID: 6421) is a key compound related to Monosultap's metabolic and analytical pathways. researchgate.net

Environmental Transport and Distribution

The movement and distribution of Monosultap in the environment are influenced by its interaction with soil and atmospheric conditions.

Leaching Potential in Various Soil Systems

Monosultap exhibits a high leaching ability in soil. rayfull.comagripesticide.com Soil column leaching tests have confirmed this high mobility. rayfull.comagripesticide.com Factors influencing leaching potential include soil type, with sandy or shallow soils generally having higher leaching potential compared to clay or loam soils. montana.edumsuextension.org Water input also plays a significant role, as leaching occurs when water movement through the soil profile exceeds the soil's water-holding capacity. montana.edumdpi.com

Adsorption Studies in Different Soil Types

Adsorption studies involving five different soil types have been conducted for Monosultap. rayfull.comagripesticide.com The high leaching ability of Monosultap suggests a relatively low adsorption to soil particles. Adsorption of chemical substances in soil primarily occurs through partitioning into the soil organic matter. chemsafetypro.com The soil adsorption coefficient (Koc) is a key parameter used to measure the mobility of a substance in soil, where a low Koc value indicates high mobility. chemsafetypro.comchemsafetypro.com Generally, soils with higher organic matter content and/or pH tend to exhibit greater retention of certain contaminants. semanticscholar.org

Volatilization and Atmospheric Transport Considerations

Monosultap has a reported vapor pressure of 0.01333 Pa min. chinapesticidefactory.com Another extrapolated value is less than 1×10⁻³ mPa. acetamiprid.com While these values suggest relatively low volatilization from surfaces, Monosultap is known to possess fumigant activity. rayfull.commade-in-china.commade-in-china.com

Pesticides can enter the atmosphere through various pathways, including volatilization from plant and soil surfaces, and wind erosion of soil particles. worldbank.orgcopernicus.org Once in the atmosphere, pesticides can undergo processes such as gas-particle partitioning, which influences their atmospheric residence times and potential for long-range transport. copernicus.orgmdpi.com Furthermore, Monosultap undergoes rapid light degradation, with noticeable photolysis occurring after 8-10 hours of light exposure under high-temperature summer conditions. rayfull.comagripesticide.com This photolysis can contribute to its dissipation in the atmosphere.

Bioaccumulation and Biotransformation in Non-Target Organisms

The interaction of Monosultap with non-target organisms involves complex processes of uptake, distribution, transformation, and elimination. Understanding these dynamics is crucial for assessing its ecological footprint.

Aquatic Organism Uptake and Elimination Dynamics

Monosultap exhibits a capacity for accumulation in fish; however, it is readily discharged and metabolized, indicating a low potential for bioaccumulation in these organisms. Despite this, prolonged exposure to low concentrations of Monosultap can lead to observable toxic symptoms in aquatic animals rayfull.com.

Assessment of Bioaccumulation Potential in Food Webs

Monosultap generally demonstrates no significant potential for bioaccumulation rayfull.com. However, the broader context of pesticide use highlights that such compounds can biomagnify within food chains and accumulate in aquatic species, posing a potential risk to human health through the consumption of contaminated fish nih.gov.

Bioaccumulation describes the process where an organism absorbs a contaminant from its food or environment at a rate faster than it can excrete it, leading to accumulation in its tissues epa.gov. Biomagnification, a related process, refers to the increase in concentration of substances as they move up through successive trophic levels in a food web epa.gov. Arthropods, for instance, serve as an initial point for pesticide transfer into terrestrial food webs, with subsequent accumulation observed in organisms at higher trophic levels researchgate.netnih.gov. The bioaccumulative behavior of chemicals is often assessed using metrics such as the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) nih.govresearchgate.net. A Biomagnification Factor (BMF) exceeding one indicates that biomagnification is occurring across the food chain nih.gov.

Enzymatic Biotransformation Processes in Organisms

Biotransformation is defined as the chemical alteration of substances by living organisms or their enzyme systems, typically resulting in the formation of more polar derivatives, known as metabolites, which are more readily excreted from the body mdpi.comnih.govvedantu.comwikilectures.eu. Monosultap is subject to such metabolic processes within organisms rayfull.com.

Enzymatic biotransformation generally proceeds through two main phases: Phase I and Phase II reactions mdpi.comvedantu.com. Phase I reactions, which include oxidation, reduction, and hydrolysis, typically introduce or expose functional groups on the parent compound, often catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily mdpi.comvedantu.comwikilectures.eu. These enzymes are crucial for metabolizing a wide range of xenobiotics. Following Phase I, Phase II reactions involve the conjugation of the modified compound with hydrophilic functional groups, leading to the formation of inactive, highly water-soluble compounds that are easily eliminated vedantu.comwikilectures.eu. While biotransformation primarily serves as a detoxification mechanism, it can, in certain instances, lead to the production of metabolites that possess increased toxicity or reactivity compared to the parent compound mdpi.comnih.govvedantu.comwikilectures.eu.

Environmental Risk Assessment Methodologies

Assessing the environmental risks associated with Monosultap involves a systematic evaluation of its potential impacts on ecosystems and the development of predictive tools to forecast its fate.

Ecological Impact Assessments on Aquatic Ecosystems

Pesticides, including Monosultap, can enter aquatic environments through runoff from agricultural fields, leading to significant disruptions in aquatic ecosystems earth.orgsumitomo-chem.co.jp. Such contamination can trigger phenomena like algal blooms, which deplete oxygen levels and result in fish kills, thereby harming aquatic life earth.org.

Studies on Monosultap's effects on aquatic organisms have shown adverse impacts. For instance, exposure of zebrafish (Danio rerio) embryos to Monosultap at concentrations of 0.25, 0.5, and 0.75 mg/L resulted in reduced body length, decreased heart rate, diminished hatchability, and induced notochord deformities researchgate.netnih.gov. Ecological risk assessments are systematically conducted to determine the potential risks posed by pesticides to non-target plants, fish, and wildlife species, ensuring that their use does not present unreasonable risks to the environment epa.goveuropa.eu. These assessments typically involve a four-step process: hazard identification, hazard characterization, exposure assessment, and risk characterization epa.goveuropa.eu. The concentration of pesticides in water bodies is dynamic, influenced by continuous adsorption and desorption processes involving sediment, algae, microorganisms, and dissolved organic matter sumitomo-chem.co.jp.

Table 1: Effects of Monosultap Exposure on Zebrafish Embryos

| Monosultap Concentration (mg/L) | Observed Effects |

| 0.25, 0.5, 0.75 | Reduced body length, decreased heart rate, decreased hatchability, notochord deformity researchgate.netnih.gov |

Development of Predictive Models for Environmental Fate

Predictive models are indispensable tools for understanding and forecasting the environmental fate of pesticides like Monosultap. These models estimate the movement, metabolism, and degradation patterns of pesticides within natural environments sumitomo-chem.co.jpresearchgate.netfrontiersin.org. They are crucial for determining predicted environmental concentrations (PEC) and predicted non-exposure concentrations (PNEC) for various organisms, which are vital parameters in risk assessment eeer.org.

Environmental fate models incorporate data on the degradation rates of Monosultap in different environmental compartments. For example, studies have shown that Monosultap degrades rapidly in water and soil, with varying half-lives depending on the soil type.

Table 2: Half-Lives of Monosultap in Various Environmental Compartments

| Environmental Compartment | Half-Life (days) | Source |

| Water | 0.83, 1.1-1.9 | rayfull.comnih.gov |

| Soil | 0.90, 1.4-2.1 | rayfull.comnih.gov |

| Red soil | 69.3 | rayfull.com |

| Black soil | 35.5 | rayfull.com |

| Yellow brown soil | 6.0 | rayfull.com |

| Tidal soil | 4.1 | rayfull.com |

| Rice plants | 2.72, 1.3-2.1 | rayfull.comnih.gov |

These models also account for spatial and temporal variations in emissions and environmental characteristics to provide more accurate predictions researchgate.net. A comprehensive assessment of pesticide fate, including its transformation products, can be achieved by integrating Quantitative Structure-Property Relationship (QSPR) models, transformation product pathway prediction models, and environmental fate models frontiersin.org. The U.S. Environmental Protection Agency (EPA) utilizes such predictive models and tools to evaluate the environmental fate and potential exposure of chemicals epa.gov. A key challenge in the development and application of these models lies in accurately simulating the fate of transformation products and ensuring model validation against real-world environmental concentrations frontiersin.org.

Insecticide Resistance Development and Management Strategies

Dynamics of Resistance Evolution in Pest Populations

Monitoring Resistance Levels in Field Populations (e.g., Chilo suppressalis, Rice Snout Moth Larvae)

Monitoring insecticide resistance provides essential information for integrated pest management (IPM) nih.govresearchgate.netirac-online.org. For Chilo suppressalis, resistance to monosultap is commonly monitored using methods such as topical application mdpi.com. An artificial diet incorporation method has also proven effective, offering consistent results for resistance assessment mdpi.com.

Surveys have consistently shown varying levels of monosultap resistance in field populations of C. suppressalis. Between 2002 and 2006, most field populations of C. suppressalis exhibited resistance to monosultap, with resistance ratios (RR) ranging from 6.73 to 219.53 evitachem.com. High levels of resistance were specifically identified in populations from southeastern Zhejiang Province (CN, PY, and RA) and the GC population from Jiangsu Province evitachem.com.

More recent assessments in 2010 and 2011 revealed that out of 14 C. suppressalis populations, four displayed moderate resistance, five showed low resistance, and five remained sensitive to monosultap nih.govbioone.org. In Sichuan Province, all field-collected populations demonstrated low to moderate levels of resistance to monosultap, with resistance ratios from 2.7- to 13.5-fold bioone.org. From 2014 to 2016, monosultap resistance in two populations increased from low to moderate, while five other populations consistently showed moderate to high-level resistance mdpi.com.

Resistance levels are typically classified based on standards such as Shen's standard, where a resistance ratio (RR) less than 3 indicates susceptibility, 3–5 minor resistance, 5–10 low resistance, 10–40 medium resistance, 40–160 high resistance, and greater than 160 extremely high resistance evitachem.com.

Table 1: Monosultap Resistance Levels in Chilo suppressalis Field Populations (Selected Data)

| Year(s) | Geographic Region/Population Examples | Resistance Ratio (RR) / Classification | Source |

| 2002-2006 | Most field populations in China | 6.73–219.53 (Resistant) | evitachem.com |

| 2002-2006 | Southeastern Zhejiang (CN, PY, RA), Jiangsu (GC) | High levels (e.g., 93.25, 56.96, 96.47, 219.53) | evitachem.com |

| 2010-2011 | 14 populations in China | 4 moderate, 5 low, 5 sensitive | nih.govbioone.org |

| 2014-2016 | Sichuan Province populations | 2.7–13.5 (Low to Moderate) | bioone.org |

| 2014-2016 | Two populations in China | Increased from low to moderate | mdpi.com |

| 2014-2016 | Five populations in China | Moderate to high-level | mdpi.com |

Fluctuations in Resistance Ratios Over Time and Geographic Regions

Monosultap resistance in Chilo suppressalis has shown significant temporal and geographical fluctuations. From 2002 to 2006, a general trend of increased tolerance to monosultap was observed across most populations evitachem.comnih.gov. For instance, the RA population exhibited year-to-year variation, with monosultap resistance ratios fluctuating from 54.65-fold in 2005 to 141.21-fold in 2006 evitachem.com.

Historically, between 1995 and 2000, 3.3% of C. suppressalis populations showed extremely high resistance to monosultap, 26.7% were highly resistant, 33.3% moderately resistant, and 20% susceptible nih.gov. This trend intensified from 2001 to 2005, with the proportion of extremely highly resistant populations rising to 9.68%, and only 3.2% remaining susceptible nih.gov. During 2006–2007, the percentage of populations with extremely high resistance substantially increased to 29.4%, 47.1% were highly resistant, and no susceptible populations were found nih.govbioone.org.

Geographical variations in resistance ratios are also notable, with significant differences observed among various field samples, populations, and provinces such as Zhejiang, Jiangsu, Anhui, Jiangxi, and Sichuan evitachem.combioone.org.

Influence of Insecticide Application Intensity on Resistance Development

The continuous and extensive use of individual insecticides has been a primary driver of rapid insecticide resistance development in Chilo suppressalis over the past three decades nih.govresearchgate.netirac-online.org. An overreliance on one or two specific insecticides can significantly accelerate the development of resistance nih.govresearchgate.netirac-online.orgbioone.org.

Analysis of regional resistance ratios has consistently indicated that the historical pattern and intensity of insecticide application are major factors influencing the evolution of resistance in C. suppressalis nih.gov. Conversely, changes in insecticide usage patterns, such as the introduction of alternative insecticides like chlorpyrifos (B1668852) and fipronil (B1672679), have been shown to alleviate the selective pressure on older insecticides like monosultap and triazophos, leading to a decrease in their respective resistance levels bioone.org.

Strategies for Insecticide Resistance Management

Effective insecticide resistance management (IRM) strategies are essential to minimize the selection for resistance to any single insecticide and ensure the long-term effectiveness of pest control measures.

Rotation and Combination with Different Modes of Action

A key strategy for managing insecticide resistance involves the rotation and combination of insecticides with different modes of action (MoA) mdpi.com. Using insecticide mixtures, such as abamectin (B1664291) often used in combinations, can be an effective approach to delay the evolution of resistance nih.govresearchgate.netbioone.org. It is generally recommended that successive generations of a pest are not treated with compounds from the same MoA group mdpi.com. Rational use and rotation of insecticides that have not yet shown resistance, such as spinetoram (B1464634) and methoxyfenozide, are also suggested to delay resistance development mdpi.com.

Integrated Pest Management (IPM) Frameworks for Monosultap Use

Monitoring insecticide resistance is a critical component of integrated pest management (IPM) nih.govresearchgate.netirac-online.org. Strategic development of insecticide resistance management is crucial nih.gov. Chemical control plans and resistance management strategies should be tailored to fit each specific rice-growing region, taking into account its unique history of chemical control. In certain localities, it has been suggested that organophosphate insecticides should be prohibited, and the application of nereistoxin (B154731) insecticides, such as monosultap, along with macrolide antibiotic and diamide (B1670390) insecticides, should be limited to prevent further resistance development mdpi.com.

Cross-Resistance Patterns with Other Insecticides

Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often due to shared detoxification pathways or target sites. Monosultap, as a nereistoxin analogue, primarily acts as an acetylcholinesterase inhibitor evitachem.com.

Studies have shown that resistance to other nereistoxin analogues can lead to cross-resistance to monosultap. For instance, a bisultap-resistant strain of Nilaparvata lugens (brown planthopper) exhibited substantial cross-resistance to monosultap, as well as to thiocyclam, cartap (B107815) (other nereistoxin analogues), chlorpyrifos, and dimethoate (B1670662) nih.gov. This strain also showed slight cross-resistance to malathion (B1675926) but no cross-resistance to buprofezin, imidacloprid, or fipronil nih.gov.

Conversely, an imidacloprid-resistant strain of B-biotype Bemisia tabaci (whitefly) developed low levels of cross-resistance to monosultap, cartap, and spinosad, while showing high levels of cross-resistance to other neonicotinoids nih.gov. This suggests that resistance to a neonicotinoid can sometimes lead to low-level cross-resistance to monosultap.

Field populations of C. suppressalis have developed multiple resistances to various insecticide classes, including monosultap, organophosphates (e.g., triazophos, chlorpyrifos), pyrethroids (e.g., deltamethrin), and fipronil researchgate.net. The development of such multiple resistances in C. suppressalis populations may be attributed to a combination of various resistance mechanisms researchgate.net. However, it is important to note that resistance to monosultap in C. suppressalis has been found not to be associated with metabolic resistance mechanisms, such as enhanced activity of cytochrome P450 monooxygenases, esterases, or glutathione (B108866) S-transferases researchgate.net. This distinction is crucial for developing targeted resistance management strategies.

Synergistic Interactions with Other Agrochemicals

The combination of Monosultap with other insecticides or synergists has demonstrated significant improvements in insecticidal activity, often allowing for lower application rates and broader spectrum control. These synergistic formulations are crucial for integrated pest management strategies, particularly in managing resistant pest populations.

Combinatorial Effects with Chlorantraniliprole

Combinations of Monosultap and Chlorantraniliprole have shown notable synergistic effects against various agricultural pests, including leafhoppers and rice stem borers. Chlorantraniliprole, an anthranilic diamide insecticide, functions by activating insect ryanodine (B192298) receptors, leading to uncontrolled calcium release from intracellular stores, resulting in muscle paralysis and death wikipedia.orgherts.ac.ukjiacm.in. Monosultap, on the other hand, acts as an acetylcholine (B1216132) receptor agonist, disrupting the insect nervous system made-in-china.com.

Studies have indicated that mixtures of Chlorantraniliprole and Monosultap exhibit a strong synergistic action. For instance, a 1:9 and 1:50 ratio of Chlorantraniliprole to Monosultap demonstrated particularly remarkable synergistic effects against leafhoppers, with co-toxicity coefficients exceeding 100 google.com. This synergistic action significantly improves control efficiency, expands the insecticidal spectrum, and helps in delaying or overcoming pest resistance google.compatsnap.com. Such combinations are particularly effective against rice insect pests and can enhance the prevention of soil insects, nematodes, and above-ground insects in crops like sugarcane, peanuts, corn, bananas, and tomatoes google.compatsnap.com.

Table 1: Synergistic Effects of Chlorantraniliprole and Monosultap Mixtures on Leafhoppers google.com

| Ratio (Chlorantraniliprole:Monosultap) | LC₅₀ (mg/L) | Co-toxicity Coefficient |

| 1:1 | 34.02 | 199.80 |

| 1:9 | 78.38 | 275.58 |

| 1:19 | 211.95 | 140.06 |

| 1:50 | 136.51 | 281.43 |

| 1:100 | 205.34 | 206.60 |

Synergism with Fipronil and Emamectin Benzoate

Monosultap, when combined with Fipronil and Emamectin Benzoate, forms compound pesticides that exhibit significant synergistic effects and an expanded pesticidal spectrum google.com. Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole class, disrupting the insect central nervous system by blocking GABA-gated chloride channels wikipedia.orgherts.ac.uknih.gov. Emamectin Benzoate, derived from avermectin (B7782182) B1, acts by disrupting insect neurotransmitters, leading to irreversible paralysis nih.gov.

A pesticide composition containing Monosultap, Fipronil, and Emamectin Benzoate has been developed, demonstrating clear synergistic effects google.com. This combination expands the insecticidal spectrum, and pests are less likely to develop resistance, making it a valuable tool for pest management, particularly in non-silkworm regions due to its toxicity to silkworms google.com. The complementary modes of action of these components contribute to the strong synergistic outcome, without antagonism google.com.

Enhanced Efficacy in Combinations with Acetamiprid

The co-formulation of Monosultap with Acetamiprid has been shown to significantly enhance insecticidal activity. Acetamiprid is a neonicotinoid insecticide that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker, interfering with the central nervous system of pests herts.ac.ukmade-in-china.comnih.gov.

Nanomaterial-Based Synergists (e.g., Graphene Oxide)

Nanomaterials, particularly graphene oxide (GO), have emerged as promising synergists for insecticides, including Monosultap. Graphene oxide, a two-dimensional carbon-based material, has unique properties such as a large surface area and functional groups that can enhance pesticide adhesion and delivery researchgate.netrsc.org.

Research has demonstrated that GO exhibits excellent synergistic activity when combined with Monosultap against lepidopteran insects, such as the Asian corn borer researchgate.netrsc.orgfuturefarming.comresearchgate.netansfoundation.org. Mixtures of Graphene Oxide and Monosultap (GO-Mon) have shown a 1.51-fold higher contact toxicity compared to Monosultap alone researchgate.netrsc.orgfuturefarming.comresearchgate.netansfoundation.org.

The proposed synergistic mechanisms of graphene oxide include:

Physical damage to the insect cuticle: GO can cause physical damage to the cement layer of insects, leading to rapid water loss researchgate.netrsc.orgfuturefarming.com.

Enhanced penetration: The disrupted cement layer provides new channels for the penetration of insecticides into the insect body researchgate.netrsc.orgfuturefarming.com.

This multifunctional mechanism highlights the significant potential of graphene oxide as a synergist in pest management, improving the performance of existing insecticides like Monosultap researchgate.netrsc.org.

Toxicological Research and Biological Systemic Effects

Immunomodulatory Effects in Invertebrates

Alterations in Hemocyte Morphology and Cell Death

Monosultap, as a nereistoxin (B154731) insecticide, has been observed to influence insect physiology, including aspects related to hemolymph activity. Research on Tenebrio molitor larvae exposed to sublethal doses of monosultap indicated an increase in phenoloxidase (PO) activity in the hemolymph at higher concentrations eje.cz. Phenoloxidase plays a crucial role in insect immunity and development, being involved in processes such as sclerotization, quinine (B1679958) tanning, and melanin (B1238610) biosynthesis eje.cz. While direct studies specifically detailing morphological alterations or cell death in hemocytes due to monosultap were not extensively found, the impact on PO activity suggests an interference with immune-related processes in the hemolymph eje.cz. In general, cell death, including apoptosis and necrosis, is a vital process in insect metamorphosis for tissue remodeling and removal of larval organs science.govnih.gov. Pesticides can induce changes in insect tissues, including apoptosis, autophagy, and necrosis in the digestive system, and can lead to the accumulation of reactive oxygen species (ROS) mdpi.com.

Ecotoxicological Assessments on Non-Target Organisms

Monosultap is categorized as a moderately toxic pesticide, generally considered to have low residual effects and be safe for the environment due to its degradation properties in soil and water rayfull.comagripesticide.com. However, its ecotoxicological profile varies across different non-target organisms.

Avian Toxicity Studies

Monosultap exhibits moderate toxicity to birds. For instance, the acute oral LD50 for Bobwhite quail is reported to be between 27.8 and 33.2 mg a.i./kg rayfull.com. Another study indicated an acute oral LD50 for Japanese quail at 31 mg/kg and for Bobwhite quail at 152 mg/kg, with dietary LC50 (5 days) for Bobwhite quail at 2225 mg/kg and for Mallard ducks at >5000 mg/kg rayfull.net. Some formulations containing monosultap have been noted to have low toxicity to birds, with an acute oral toxicity (168h) LD50 >1.00 × 10³ mg/kgbw google.comgoogle.com.

Table 1: Avian Toxicity of Monosultap

| Avian Species | Endpoint | Value (mg/kg or mg/kgbw) | Source |

| Bobwhite quail | Acute Oral LD50 | 27.8-33.2 a.i. | rayfull.com |

| Japanese quail | Acute Oral LD50 | 31 | rayfull.net |

| Bobwhite quail | Acute Oral LD50 | 152 | rayfull.net |

| Bobwhite quail | Dietary LC50 (5d) | 2225 | rayfull.net |

| Mallard ducks | Dietary LC50 (5d) | >5000 | rayfull.net |

| Birds (general) | Acute Oral LD50 | >1.00 × 10³ | google.comgoogle.com |

Ichthyotoxicity (Fish Toxicity) Assessments

Monosultap is considered to have moderate to low toxicity to fish rayfull.comagripesticide.comawiner.comnatur-sim.comguidechem.com. The acute 96-hour LC50 for Rainbow trout is 9.2 mg a.i./L rayfull.com. Another source indicates a 96-hour LC50 for Rainbow trout at >83 mg/L rayfull.net. For carp, the TLM (48h) is reported as 9.2 mg/L agripesticide.com. While some sources state it is low toxic to fish awiner.comnatur-sim.comguidechem.com, it is generally advised to avoid application near aquaculture areas and water bodies meilandagro.com.

Table 2: Ichthyotoxicity of Monosultap

| Fish Species | Endpoint | Value (mg/L) | Source |

| Rainbow trout | Acute 96-hour LC50 | 9.2 a.i. | rayfull.com |

| Rainbow trout | Acute 96-hour LC50 | >83 | rayfull.net |

| Carp | TLM (48h) | 9.2 | agripesticide.com |

Aquatic Invertebrate Ecotoxicity (e.g., Daphnia magna, Odonates)

Monosultap shows moderate toxicity to aquatic invertebrates rayfull.com. The acute 48-hour EC50 for Daphnia magna is 70.22 mg a.i./L rayfull.com. Another study reported an acute EC50 (48h) for Daphnia magna at 85 mg/L rayfull.net. A different source indicates a Daphnia magna acute toxicity (48h) EC50 of 66.88 mg/L, classifying it as low toxicity google.com. Pesticides, including neonicotinoids and pyrethroids, have shown increased toxicity to aquatic invertebrates like crustaceans, mayflies, and dragonflies over recent decades trellis.net.

Table 3: Aquatic Invertebrate Ecotoxicity of Monosultap

| Organism | Endpoint | Value (mg/L) | Source |

| Daphnia magna | Acute 48-hour EC50 | 70.22 a.i. | rayfull.com |

| Daphnia magna | Acute 48-hour EC50 | 85 | rayfull.net |

| Daphnia magna | Acute 48-hour EC50 | 66.88 | google.com |

Hymenopteran Toxicity (e.g., Honeybees)

Monosultap exhibits moderate toxicity to honeybees. The oral acute 48-hour LD50 for honeybees is reported as >38.187 μg a.i./bee rayfull.com. Other data for honeybees include an acute absorption toxicity (48h) LC50 of 2.29 × 10³ mg/L (low toxicity) and an acute tagging toxicity (48h) LD50 of 63.28 μ g/honeybees (low toxicity) google.com. It is important to note that monosultap is highly toxic to silkworms agripesticide.comawiner.comnatur-sim.commade-in-china.com. Caution is advised when using monosultap near bee colonies and it is prohibited near silkworm rooms and mulberry gardens meilandagro.com.

Table 4: Hymenopteran Toxicity of Monosultap

| Organism | Endpoint | Value (μ g/bee or mg/L) | Source |

| Honeybees | Oral Acute 48-hour LD50 | >38.187 a.i. | rayfull.com |

| Honeybees | Acute Absorption Toxicity (48h) LC50 | 2.29 × 10³ mg/L | google.com |

| Honeybees | Acute Tagging Toxicity (48h) LD50 | 63.28 μ g/bee | google.com |

| Silkworms | Toxicity | Highly toxic | agripesticide.comawiner.comnatur-sim.commade-in-china.com |

Amphibian Toxicity Studies (e.g., Tadpole Survival)

Specific detailed research findings on monosultap's toxicity to amphibians, such as tadpole survival, were not found in the provided search results. However, general precautions for pesticide application often include avoiding water bodies due to potential impacts on aquatic organisms, which may include amphibians meilandagro.com.

Mammalian Toxicological Research (Excluding Specific Dosage)

Mammalian toxicological research on Monosultap aims to understand its potential effects on biological systems. While effective as an insecticide, Monosultap generally exhibits lower toxicity towards mammals compared to its target insect species evitachem.com. However, the compound's degradation products, such as nereistoxin, are of particular interest due to their notable neuromuscular toxicity in mammals researchgate.net.

Studies on Reproductive and Teratogenic Effects

Investigations into the reproductive and teratogenic effects of Monosultap in mammalian models have been conducted. Studies in rats, where the animals were continuously fed diets containing Monosultap, indicated no discernible influence on reproduction or the subsequent generation rayfull.com. Furthermore, there was no evidence of a teratogenic effect observed in rats when exposed to Monosultap during the critical stages of organogenesis and early pregnancy rayfull.com. Similarly, multigeneration studies in mice did not reveal any overt impact on reproductive capacity inchem.org.

Table 1: Summary of Mammalian Reproductive and Teratogenic Effects of Monosultap

| Study Model | Effect on Reproduction | Teratogenic Effect | Reference |

| Rats | No influence on reproduction or later generation | No evidence of teratogenic effect | rayfull.com |

| Mice | No overt effect on reproductive capacity | Not specified for mice in this context | inchem.org |

Neurotoxicity Investigations in Mammalian Models

Monosultap's insecticidal action is rooted in its neurotoxic mechanisms, primarily through the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine (B1216132) at synapses and subsequent continuous stimulation of nerves and muscles in insects evitachem.com. In mammalian models, however, direct exposure to Monosultap itself has shown no evidence of inducing neurotoxicity in rats rayfull.com.

Table 2: Summary of Mammalian Neurotoxicity Investigations of Monosultap and its Metabolites

| Compound/Metabolite | Mammalian Model | Observed Neurotoxic Effect | Reference |

| Monosultap | Rats | No evidence of neurotoxicity | rayfull.com |

| Nereistoxin (metabolite) | Mammals | Significant neuromuscular toxicity, potential for respiratory failure | researchgate.net |

Identification of Target Organs and Systemic Responses

Monosultap is generally characterized as a low-toxicity pesticide rayfull.com. The primary mechanism of action, involving acetylcholinesterase inhibition, points to the nervous system as a key biological target, particularly in susceptible organisms evitachem.com.

In mammalian studies, broader systemic responses and target organ effects have been assessed. In multigeneration studies involving mice, no significant changes in organ weight or pathological findings directly attributable to Monosultap treatment were observed inchem.org. While specific comprehensive data on all potential target organs for Monosultap in mammals are limited in the reviewed literature, the general understanding of toxicological principles identifies organs such as the liver, kidneys, central nervous system, cardiovascular system, and respiratory system as common targets for xenobiotics researchgate.netfiveable.me. The neuromuscular toxicity and potential for respiratory failure associated with the nereistoxin metabolite further implicate the nervous and respiratory systems as affected biological systems in mammals researchgate.net.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Residue Analysis

Chromatographic methods are indispensable for separating and quantifying Monosultap residues from complex sample matrices. The choice of technique often depends on the required sensitivity, specificity, and the nature of the sample.

Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) has been utilized for the determination of Monosultap residues, particularly in matrices such as soil and tomato. A method developed for this purpose involves the extraction of samples with deionized water, followed by a single-step derivatization procedure under alkaline conditions, which converts Monosultap to nereistoxin (B154731). Subsequent cleanup is performed via liquid-liquid partition. For tomato samples, an additional cleanup step using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) as the sorbent has been employed. The residues are then reconstituted in ethyl acetate (B1210297) for GC-FPD analysis. This method has demonstrated a limit of quantification (LOQ) as low as 0.01 mg/kg. Mean recoveries from soil and tomato samples ranged from 86.5% to 101.7%, with average relative standard deviations (RSDs) between 0.49% and 10.0%. researchgate.netresearchgate.netscispace.comablesci.com

Table 1: Performance Characteristics of GC-FPD for Monosultap Residue Analysis

| Matrix | Limit of Quantification (LOQ) | Mean Recoveries (%) | Average Relative Standard Deviation (RSD, %) |

| Soil | 0.01 mg/kg researchgate.netresearchgate.netscispace.comablesci.com | 86.5 - 101.7 researchgate.netresearchgate.netscispace.comablesci.com | 0.49 - 10.0 researchgate.netresearchgate.netscispace.comablesci.com |

| Tomato | 0.01 mg/kg researchgate.netresearchgate.netscispace.comablesci.com | 86.5 - 101.7 researchgate.netresearchgate.netscispace.comablesci.com | 0.49 - 10.0 researchgate.netresearchgate.netscispace.comablesci.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory technique for results obtained from GC-FPD, enhancing the reliability of Monosultap residue analysis. researchgate.netresearchgate.netscispace.comablesci.com GC-MS, particularly with a triple quadrupole (GC-MS/MS), has emerged as a robust technique for pesticide residue analysis due to its enhanced sensitivity and selectivity, especially in the presence of coeluting matrix interferences. It is capable of quantifying low pesticide concentrations for non-polar and semi-volatile compounds. rsc.orghpst.cz Nereistoxin and its metabolites have also been analyzed in human serum using headspace solid-phase microextraction followed by GC-MS. proquest.com

High-Performance Liquid Chromatography (HPLC) is a versatile tool for pesticide residue analysis, offering robust approaches for food analysis. Reversed-phase liquid chromatography with ultraviolet detection is a common HPLC technique for pesticides. knauer.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for the determination of Monosultap total residues in complex matrices such as tomato, cucumber, and soil. Similar to GC methods, this approach involves the hydrolysis of Monosultap to nereistoxin under alkaline conditions prior to analysis. Following hydrolysis, liquid-liquid partition with ether is performed, and the organic layer is evaporated and reconstituted in methanol (B129727) for UPLC-MS/MS detection. This method exhibits good linearity, with correlation coefficients exceeding 0.99 for concentrations ranging from 1 to 500 µg/L. The limits of detection (LOD) were found to be 0.213 µg/kg for tomato, 0.212 µg/kg for cucumber, and 0.172 µg/kg for soil. Corresponding limits of quantification (LOQ) were 0.710 µg/kg for tomato, 0.707 µg/kg for cucumber, and 0.573 µg/kg for soil. Average recoveries across spiked levels of 10, 100, and 500 µg/kg ranged from 79% to 101%, with relative standard deviations (RSD) between 6.6% and 16%. nyxxb.cn

Table 2: Performance Characteristics of UPLC-MS/MS for Monosultap Residue Analysis (as Nereistoxin)

| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Average Recoveries (%) (at 10, 100, 500 µg/kg) | Relative Standard Deviation (RSD, %) |

| Tomato | 0.213 µg/kg nyxxb.cn | 0.710 µg/kg nyxxb.cn | 79 - 101 nyxxb.cn | 6.6 - 16 nyxxb.cn |

| Cucumber | 0.212 µg/kg nyxxb.cn | 0.707 µg/kg nyxxb.cn | 79 - 101 nyxxb.cn | 6.6 - 16 nyxxb.cn |

| Soil | 0.172 µg/kg nyxxb.cn | 0.573 µg/kg nyxxb.cn | 79 - 101 nyxxb.cn | 6.6 - 16 nyxxb.cn |

Sample Preparation and Derivatization Strategies

Effective sample preparation and derivatization are critical steps in the analytical workflow for Monosultap, ensuring that the compound is in a suitable form for chromatographic analysis and that matrix interferences are minimized.

Monosultap is a nereistoxin derivative. proquest.com A key strategy for its residue analysis involves its conversion to nereistoxin through hydrolysis. This derivatization step is typically performed under alkaline conditions. researchgate.netresearchgate.netscispace.comablesci.comnyxxb.cnresearchgate.net This conversion is crucial because nereistoxin, being a more volatile and stable compound, is more amenable to detection by gas chromatography (GC) and mass spectrometry (MS) techniques. researchgate.netresearchgate.netscispace.comablesci.comproquest.comnyxxb.cn For instance, in UPLC-MS/MS methods for Monosultap residue determination, the initial step involves hydrolyzing Monosultap to nereistoxin. nyxxb.cn Similarly, GC-FPD and GC-MS methods also rely on this hydrolysis to nereistoxin. researchgate.netresearchgate.netscispace.comablesci.com

Sample cleanup is essential to remove co-extracted matrix components that could interfere with the determinative step. hpst.cz

Liquid-Liquid Partition (LLE) : Liquid-liquid partition, also known as solvent extraction or partitioning, is a widely used technique to separate compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent (e.g., ethyl acetate, ether). researchgate.netresearchgate.netscispace.comablesci.comnyxxb.cnorganomation.comphenomenex.comlongdom.orgwikipedia.org In the context of Monosultap analysis, after initial extraction (e.g., with deionized water) and hydrolysis to nereistoxin, liquid-liquid partition is employed as a cleanup step. This process facilitates the separation of the derivatized analyte from polar interferences by partitioning it into the organic phase. researchgate.netresearchgate.netscispace.comablesci.comnyxxb.cn

Solid-Phase Extraction (SPE) Methods : Solid-phase extraction is a sample preparation technique that utilizes a solid adsorbent to retain target compounds while allowing interfering substances to be eluted. aruba.itthermofisher.comepa.gov For Monosultap residue analysis, SPE is often used as a cleanup step following liquid-liquid partition, particularly for more complex matrices like tomato. Primary secondary amine (PSA) is a common sorbent used in dispersive solid-phase extraction (d-SPE) for this purpose. researchgate.netresearchgate.netscispace.comablesci.com SPE can significantly improve analytical results in GC and MS analyses by reducing sample complexity, minimizing baseline interferences, and enhancing detection sensitivity. thermofisher.com

Optimization of Extraction and Cleanup Procedures

The accurate determination of Monosultap residues in complex agricultural matrices necessitates robust extraction and cleanup procedures to isolate the analyte from interfering co-extracted components. A common approach involves the conversion of Monosultap to its active metabolite, nereistoxin, through hydrolysis under alkaline conditions, which simplifies subsequent analytical detection. proquest.comresearchgate.netnyxxb.cn

For samples such as soil and tomato, a typical extraction involves deionized water, followed by a single-step hydrolysis and liquid-liquid partition for cleanup. researchgate.net In the case of tomato samples, further purification can be achieved using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) as the sorbent. researchgate.net The residues are then reconstituted in ethyl acetate for instrumental analysis. researchgate.net

For rice plant and environmental samples, modified methods have been developed and validated. proquest.comresearchgate.net In general, acetonitrile (B52724) is a frequently used extraction solvent in QuEChERS (quick, easy, cheap, rugged, and safe) methods for pesticide residue analysis, known for its ability to extract a wide range of pesticides while limiting the co-extraction of matrix interferences like sugars, lipids, and proteins. hpst.cz Acidified acetonitrile can also be employed to aid in the extraction of labile pesticides. hpst.cz Following extraction, cleanup steps often involve anhydrous magnesium sulfate (B86663) (MgSO4) and d-SPE with sorbents such as PSA, C18, and graphitized carbon black (GCB). researchgate.nethpst.czthermofisher.com

Method Validation and Quality Control in Research

Method validation is an essential step in analytical chemistry to ensure that a method is suitable for its intended purpose, providing reliable and accurate results. Key parameters evaluated include limits of detection and quantification, recovery, and precision.

The Limit of Detection (LOD) represents the lowest analyte concentration that can be reliably distinguished from the blank, indicating the feasibility of detection. nih.gov The Limit of Quantification (LOQ) is the lowest concentration at which the analyte can not only be reliably detected but also quantified with a specified degree of accuracy and precision. nih.govvichsec.org

For Monosultap, analytical methods have demonstrated very low detection and quantification limits across various matrices. For instance, in a study analyzing Monosultap total residues in tomato, cucumber, and soil using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), the LODs were reported as 0.213 µg/kg for tomato, 0.212 µg/kg for cucumber, and 0.172 µg/kg for soil. nyxxb.cn The corresponding LOQs were 0.710 µg/kg for tomato, 0.707 µg/kg for cucumber, and 0.573 µg/kg for soil. nyxxb.cn Another method for determining Monosultap in soil and tomato reported an LOQ as low as 0.01 mg/kg. researchgate.net

Recovery studies assess the accuracy of an analytical method by determining the proportion of the analyte that is successfully extracted and measured from a spiked sample. 6sigma.us Relative Standard Deviation (RSD) measures the precision of the method, indicating the variability or scatter of results around the mean. 6sigma.us High recovery percentages and low RSD values are indicative of a robust and reliable method.

Research on Monosultap residue analysis consistently reports satisfactory recovery rates and precision. For rice plant and environmental samples, recoveries at fortification levels of 0.05, 0.5, and 1 mg kg⁻¹ ranged from 75.0% to 109.2%, with RSDs between 1.2% and 5.1% (n=5). proquest.comresearchgate.netresearchgate.net In soil and tomato, mean recoveries ranged from 86.5% to 101.7%, with average RSDs from 0.49% to 10.0%. researchgate.net For tomato, cucumber, and soil samples analyzed by UPLC-MS/MS, average recoveries ranged from 79% to 101% at spiked levels of 10, 100, and 500 µg/kg, with RSDs between 6.6% and 16%. nyxxb.cn In tobacco leaves, recoveries were found to be between 87.74% and 91.44%, with RSDs from 3.69% to 5.73%. zgyckx.com.cn

Table 1: Summary of Monosultap Recovery and Relative Standard Deviation in Various Matrices

| Matrix | Fortification Levels (mg/kg or µg/kg) | Recovery Range (%) | RSD Range (%) | Reference |

| Rice Plant/Environment | 0.05, 0.5, 1 mg/kg | 75.0 - 109.2 | 1.2 - 5.1 | proquest.comresearchgate.netresearchgate.net |

| Soil | 0.01 mg/kg (LOQ) | 86.5 - 101.7 | 0.49 - 10.0 | researchgate.net |

| Tomato | 0.01 mg/kg (LOQ) | 86.5 - 101.7 | 0.49 - 10.0 | researchgate.net |

| Tomato | 10, 100, 500 µg/kg | 79 - 101 | 6.6 - 16 | nyxxb.cn |

| Cucumber | 10, 100, 500 µg/kg | 79 - 101 | 6.6 - 16 | nyxxb.cn |

| Soil | 10, 100, 500 µg/kg | 79 - 101 | 6.6 - 16 | nyxxb.cn |

| Tobacco Leaves | Not specified | 87.74 - 91.44 | 3.69 - 5.73 | zgyckx.com.cn |

Interlaboratory comparison (ILC) tests are crucial for evaluating the performance of laboratories and validating analytical methods across different facilities. europa.eunist.govgeves.fr These studies involve simultaneous testing of the same or similar items by multiple laboratories under predetermined conditions, allowing for the identification of potential deviations and assessment of measurement accuracy. nist.govlabservcenter.comeas-eth.org Participation in ILCs helps confirm the technical competence of laboratories, improves quality by identifying and correcting systemic errors, and supports the standardization of measurement methods. europa.eulabservcenter.comeas-eth.org While specific interlaboratory comparison data for Monosultap were not detailed in the provided search results, the principles of ILCs are broadly applied in pesticide residue analysis to ensure comparability and reliability of results, especially for methods used in official control activities or those subject to standardization by international bodies like ISO. europa.eu

Application of Analytical Methods in Environmental and Biological Samples

Analytical methods for Monosultap are extensively applied to understand its behavior and persistence in various agricultural environments, which is vital for assessing potential exposure and ensuring food safety.

The dissipation and residue dynamics of Monosultap have been studied in several key agricultural matrices, providing insights into its environmental fate and persistence.

Rice: Monosultap is commonly applied to rice plants. Studies have shown that its dissipation in water, soil, and rice plants follows pseudo-first-order kinetics. proquest.comresearchgate.net The half-lives (T₁/₂) of Monosultap were found to be 1.1-1.9 days in water, 1.4-2.1 days in soil, and 1.3-2.1 days in rice plants. proquest.comresearchgate.net At pre-harvest intervals (PHI) of 21 and 30 days, Monosultap residues in soil ranged from 0.01-0.06 mg kg⁻¹, in rice plants from 0.01-0.19 mg kg⁻¹, and in husked rice from 0.01-0.09 mg kg⁻¹. proquest.comresearchgate.netnih.gov The maximum residue limit (MRL) for Monosultap in rice is set at 0.5 mg/kg in China. researchgate.net

Tomato: In tomato and soil, the disappearance rates of Monosultap were also described as pseudo-first-order kinetics, with half-lives (t₁/₂) of less than 2 days. researchgate.net

Cucumber: An analytical method has been developed for the determination of Monosultap total residues in cucumber, indicating its relevance in cucumber cultivation. nyxxb.cn While specific dissipation rates for Monosultap in cucumber were not explicitly detailed, general studies on pesticide residues in cucumber highlight the importance of monitoring, with residue levels varying and sometimes exceeding maximum residue limits. ehemj.com

Tobacco Leaves: Research has focused on developing analytical methods for Monosultap residue in tobacco leaves. zgyckx.com.cn These methods typically involve extracting residues with hydrochloric acid and transforming them into nereistoxin in an alkaline liquid for subsequent high-performance gas chromatography analysis. zgyckx.com.cn Optimized conditions for this transformation include a pH of 9.0-9.5 and a water bath temperature of 70°C for 2 hours. zgyckx.com.cn

Table 2: Monosultap Residue Dynamics and Half-Lives

| Matrix | Half-Life (T₁/₂) (days) | Final Residues at PHI (mg kg⁻¹) (21 & 30 days) | Reference |

| Water | 1.1 - 1.9 | Not applicable | proquest.comresearchgate.net |

| Soil | 1.4 - 2.1 | 0.01 - 0.06 | proquest.comresearchgate.netnih.gov |

| Rice Plants | 1.3 - 2.1 | 0.01 - 0.19 | proquest.comresearchgate.netnih.gov |

| Husked Rice | Not directly specified | 0.01 - 0.09 | proquest.comresearchgate.netnih.gov |

| Tomato | < 2 | Not specified | researchgate.net |

Monitoring Environmental Dissipation in Soil and Water

Advanced analytical methodologies are indispensable for accurately monitoring the environmental dissipation of Monosultap. Research findings provide detailed insights into its half-lives and degradation characteristics across various environmental matrices.

Analytical Methodologies The determination of Monosultap residues in environmental samples, such as soil, water, and plant matrices, relies on robust analytical techniques. One developed method for analyzing Monosultap in soil and tomato involves extraction with deionized water, followed by a single-step derivatization procedure under alkaline conditions, which converts Monosultap to nereistoxin. This is succeeded by liquid-liquid partition for cleanup. Tomato samples may undergo further preparation using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) as the sorbent. The residues are then reconstituted in ethyl acetate and quantified using gas chromatography with a flame photometric detector (FPD-S). Confirmation of results is often achieved through gas chromatography-mass spectrometry (GC-MS). This method has demonstrated a limit of quantification (LOQ) as low as 0.01 mg/kg and mean recoveries ranging from 86.5% to 101.7% with average relative standard deviations (R.S.D) between 0.49% and 10.0% for soil and tomato samples. nih.gov

A modified analytical method for Monosultap residue in rice plants and the environment has also been developed and validated. This method showed recoveries ranging from 75.0% to 109.2% with relative standard deviations (RSDs) of 1.2-5.1% at fortification levels of 0.05, 0.5, and 1 mg/kg. nih.govuni.lu Other studies have utilized techniques such as LC-MS/MS for the analysis of nereistoxin analogues and related compounds like thiocyclam. cdutcm.edu.cn

Dissipation in Water Monosultap generally exhibits rapid dissipation in water. Studies have reported half-lives (T1/2) of Monosultap in water ranging from 1.1 to 1.9 days. nih.govnih.govuni.lucdutcm.edu.cn Another study indicated an even faster degradation, with a half-life of 0.83 days, and noted that over 95% of the compound dissipated within 5 days in water. nih.gov Light degradation is a significant factor, with rapid photolysis observed, showing obvious degradation after 8-10 hours of light exposure under high-temperature summer conditions. While its water solubility is high, chemical hydrolysis of Monosultap is comparatively slow.

Dissipation in Soil The dissipation of Monosultap in soil also occurs rapidly, with reported half-lives (T1/2) generally ranging from 1.4 to 2.1 days. nih.govnih.govuni.lucdutcm.edu.cn The disappearance rates in soil are often described by pseudo-first-order kinetics, with half-lives typically less than 2 days. nih.gov However, dissipation rates can vary significantly depending on soil type. For instance, half-lives have been reported as 69.3 days in red soil, 35.5 days in black soil, 6.0 days in yellow-brown soil, and 4.1 days in tidal soil. The primary factor contributing to Monosultap's degradation in soil is biodegradable degradation by soil microorganisms. Furthermore, adsorption studies, soil column leaching tests, and simulated ecological system tests have indicated that Monosultap possesses a high leaching ability, suggesting its potential mobility within soil profiles.

The following tables summarize key dissipation data and residue findings for Monosultap in environmental compartments:

Table 1: Monosultap Half-Lives in Environmental Compartments

| Compartment | Half-Life (days) | Reference |

| Water | 1.1-1.9 | nih.govnih.govuni.lucdutcm.edu.cn |

| Water | 0.83 | |

| Soil (general) | 1.4-2.1 | nih.govnih.govuni.lucdutcm.edu.cn |

| Soil (general) | 0.90 | |

| Soil (Red Soil) | 69.3 | |

| Soil (Black Soil) | 35.5 | |

| Soil (Yellow Brown Soil) | 6.0 | |

| Soil (Tidal Soil) | 4.1 |

Table 2: Monosultap Residue Levels in Soil

| Pre-Harvest Interval (days) | Residue (mg/kg) | Reference |

| 21-30 | 0.01-0.06 | nih.govnih.govuni.lucdutcm.edu.cn |

Synthesis and Derivatization for Academic Inquiry

Novel Synthetic Routes for Monosultap and its Analogues

The chemical synthesis of Monosultap and its analogues is a key area of research aimed at improving yield, purity, and environmental safety. rsc.org Traditional synthesis processes often involve multiple steps, including amination, chlorination, sulfonation, and crystallization. rsc.orgrsc.org A common pathway starts with the reaction of dimethylamine (B145610) and allyl chloride to produce N,N-dimethylallylamine. rsc.orgrsc.org This intermediate then undergoes further reactions to yield the final Monosultap product.

Academic inquiry also extends to the synthesis of novel Monosultap analogues to discover compounds with enhanced or specific activities. nih.gov Recent research has focused on creating nereistoxin (B154731) derivatives containing phosphonate (B1237965) groups. researchgate.netrsc.org The synthesis of these analogues involves reacting nereistoxin intermediates with various phosphonate-containing reagents to introduce the phosphonate moiety into the molecule's structure. nih.gov These novel synthetic pathways open avenues for creating a diverse library of Monosultap analogues for further study. mdpi.com

Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like Monosultap correlates with its biological activity. researchgate.net By making specific chemical modifications to the parent compound, researchers can identify which functional groups and structural features are crucial for its insecticidal efficacy. mdpi.com

Monosultap itself is an analogue of nereistoxin, a natural toxin isolated from a marine annelid. escholarship.org Early SAR studies on nereistoxin derivatives established the foundational knowledge for developing synthetic insecticides like Monosultap. nih.gov Recent academic research continues this exploration by creating new derivatives to probe these relationships further.